molecular formula C29H19Br3N2O6 B15015091 2-(4-Bromobenzoyloxy)-5-[(E)-{[2-(3-bromophenoxy)acetamido]imino}methyl]phenyl 4-bromobenzoate

2-(4-Bromobenzoyloxy)-5-[(E)-{[2-(3-bromophenoxy)acetamido]imino}methyl]phenyl 4-bromobenzoate

Cat. No.: B15015091
M. Wt: 731.2 g/mol
InChI Key: ZIOZPVXJKZTVOT-MHDJOFBISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Bromobenzoyloxy)-5-[(E)-{[2-(3-bromophenoxy)acetamido]imino}methyl]phenyl 4-bromobenzoate is a complex organic compound characterized by the presence of multiple bromine atoms and benzoyloxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromobenzoyloxy)-5-[(E)-{[2-(3-bromophenoxy)acetamido]imino}methyl]phenyl 4-bromobenzoate typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Bromination: Introduction of bromine atoms into the aromatic rings using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Esterification: Formation of ester bonds through the reaction of carboxylic acids with alcohols in the presence of a catalyst such as sulfuric acid or dicyclohexylcarbodiimide (DCC).

    Amidation: Formation of amide bonds by reacting carboxylic acids with amines, often using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

    Condensation: Formation of the imino group through the condensation of amines with aldehydes or ketones.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromobenzoyloxy)-5-[(E)-{[2-(3-bromophenoxy)acetamido]imino}methyl]phenyl 4-bromobenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the bromine atoms, where nucleophiles such as hydroxide ions or amines replace the bromine atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Hydroxide ions (OH-), amines (NH2R)

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols, amines

    Substitution: Hydroxylated or aminated derivatives

Scientific Research Applications

2-(4-Bromobenzoyloxy)-5-[(E)-{[2-(3-bromophenoxy)acetamido]imino}methyl]phenyl 4-bromobenzoate has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Materials Science: It can be used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 2-(4-Bromobenzoyloxy)-5-[(E)-{[2-(3-bromophenoxy)acetamido]imino}methyl]phenyl 4-bromobenzoate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of multiple bromine atoms and benzoyloxy groups can enhance its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Bromophenoxy)-N-(4-(6-methyl-1,3-benzothiazol-2-yl)phenyl)acetamide
  • 4-((E)-{2-[2-(4-bromophenoxy)propanoyl]hydrazono}methyl)phenyl 3-chloro-1-benzothiophene-2-carboxylate
  • 4-(2-((4-bromophenoxy)acetyl)carbohydrazonoyl)phenyl 4-bromobenzoate

Uniqueness

2-(4-Bromobenzoyloxy)-5-[(E)-{[2-(3-bromophenoxy)acetamido]imino}methyl]phenyl 4-bromobenzoate is unique due to its specific arrangement of bromine atoms and functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

Molecular Formula

C29H19Br3N2O6

Molecular Weight

731.2 g/mol

IUPAC Name

[2-(4-bromobenzoyl)oxy-4-[(E)-[[2-(3-bromophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 4-bromobenzoate

InChI

InChI=1S/C29H19Br3N2O6/c30-21-9-5-19(6-10-21)28(36)39-25-13-4-18(14-26(25)40-29(37)20-7-11-22(31)12-8-20)16-33-34-27(35)17-38-24-3-1-2-23(32)15-24/h1-16H,17H2,(H,34,35)/b33-16+

InChI Key

ZIOZPVXJKZTVOT-MHDJOFBISA-N

Isomeric SMILES

C1=CC(=CC(=C1)Br)OCC(=O)N/N=C/C2=CC(=C(C=C2)OC(=O)C3=CC=C(C=C3)Br)OC(=O)C4=CC=C(C=C4)Br

Canonical SMILES

C1=CC(=CC(=C1)Br)OCC(=O)NN=CC2=CC(=C(C=C2)OC(=O)C3=CC=C(C=C3)Br)OC(=O)C4=CC=C(C=C4)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.